Methyl 4-bromo-3-cyano-5-fluorobenzoate
Description
Methyl 4-bromo-3-cyano-5-fluorobenzoate is a halogenated aromatic ester featuring bromo, cyano, and fluoro substituents on a benzoate backbone. The compound’s structure combines electron-withdrawing groups (Br, CN, F) that significantly influence its reactivity, solubility, and applications in pharmaceuticals, agrochemicals, and organic synthesis. The methyl ester group enhances stability, making it a versatile intermediate for further derivatization.
Properties
IUPAC Name |
methyl 4-bromo-3-cyano-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)5-2-6(4-12)8(10)7(11)3-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIVDZGWKFCEDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)F)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-cyano-5-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 4-cyano-5-fluorobenzoate using bromine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of the desired substituent is coupled with a halogenated benzoate precursor in the presence of a palladium catalyst
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the process by providing better control over reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-cyano-5-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products depending on the reaction conditions.
Scientific Research Applications
Methyl 4-bromo-3-cyano-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-3-cyano-5-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and fluorine groups can enhance its binding affinity and selectivity for certain targets, contributing to its biological activity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between Methyl 4-bromo-3-cyano-5-fluorobenzoate and analogous compounds:
Key Differences in Reactivity and Properties
- Electron-Withdrawing Effects: The cyano group in this compound is a stronger electron-withdrawing group compared to chloro (in Methyl 3-bromo-4-chloro-5-fluorobenzoate) or methoxy (in Methyl 5-bromo-4-fluoro-2-methoxybenzoate). This enhances electrophilic substitution reactivity at meta/para positions but reduces nucleophilic attack susceptibility compared to hydroxy-substituted analogs .
- Steric and Solubility Profiles: The hydroxy group in Methyl 4-bromo-5-fluoro-2-hydroxybenzoate improves aqueous solubility but reduces stability under acidic conditions compared to the cyano analog . Methoxy groups (e.g., in Methyl 5-bromo-4-fluoro-2-methoxybenzoate) increase lipophilicity, favoring organic-phase reactions over the cyano variant’s polar interactions .
- Thermal Stability: Halogenated esters with multiple electron-withdrawing groups (e.g., Br, CN, F) exhibit higher melting points and thermal stability due to increased molecular rigidity. For example, this compound likely surpasses Methyl 3-bromo-4-chloro-5-fluorobenzoate in thermal resilience .
Biological Activity
Methyl 4-bromo-3-cyano-5-fluorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Molecular Formula : C9H6BrFNO2
Molecular Weight : 246.06 g/mol
CAS Number : 1805246-26-7
The compound features a bromine atom, a cyano group, and a fluorine atom, which contribute to its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the cyano and fluorine groups enhances its binding affinity to various enzymes and receptors, potentially leading to the inhibition or activation of critical pathways involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Receptor Modulation : It could act as a modulator for specific receptors, influencing signaling pathways related to cell growth and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In particular, it has shown effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 0.125 |
| P. aeruginosa | 0.03 |
| Klebsiella pneumoniae | 0.03 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have indicated that it may induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in vitro. The study highlighted its potential as an alternative treatment for infections caused by resistant strains . -
Cell Viability Assay in Cancer Research :
In a separate investigation focusing on cancer cell lines, the compound was found to reduce cell viability significantly at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
